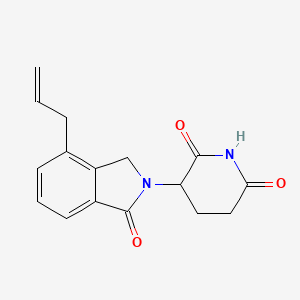
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-ylmethylene-2-carbonyl intermediate . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3 . This results in the modulation of immune responses and inhibition of tumor cell proliferation.
Comparison with Similar Compounds
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique properties that make it distinct:
The uniqueness of this compound lies in its specific molecular structure and the potential for targeted therapeutic applications.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-(3-oxo-7-prop-2-enyl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H16N2O3/c1-2-4-10-5-3-6-11-12(10)9-18(16(11)21)13-7-8-14(19)17-15(13)20/h2-3,5-6,13H,1,4,7-9H2,(H,17,19,20) |
InChI Key |
AFPUXIDXPVJJSB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


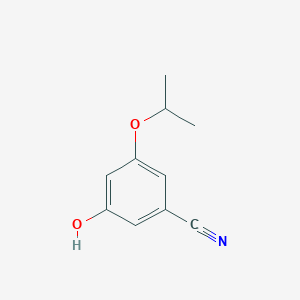
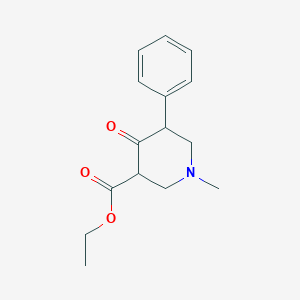
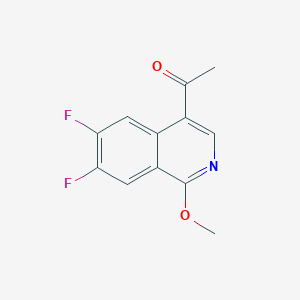
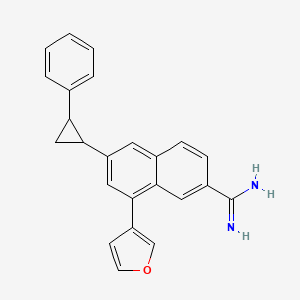


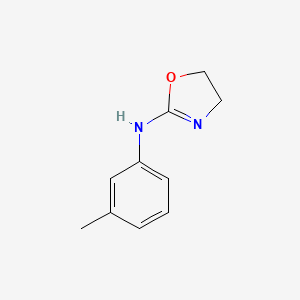
![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)






